molecular formula C16H16ClFN4O B4109481 2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride

2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride

Cat. No.: B4109481
M. Wt: 334.77 g/mol
InChI Key: NFYRJTJZBGAODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, also known as gefitinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC) in patients who have failed prior chemotherapy. Since then, it has been extensively studied for its potential use in other types of cancer and as a tool for basic research.

Mechanism of Action

Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival.
Biochemical and Physiological Effects:
Gefitinib has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of EGFR expression, and the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function.

Advantages and Limitations for Lab Experiments

Gefitinib has several advantages for use in laboratory experiments, including its high specificity for EGFR and its ability to inhibit downstream signaling pathways that are involved in cell proliferation and survival. However, it also has some limitations, including its relatively low potency compared to other EGFR inhibitors and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, including the development of more potent and selective EGFR inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the efficacy of this compound. Additionally, there is ongoing research on the potential use of this compound in the treatment of other types of cancer and inflammatory diseases, as well as its use as a tool for basic research on EGFR signaling and cancer biology.

Scientific Research Applications

Gefitinib has been extensively studied for its potential use in the treatment of various types of cancer, including NSCLC, breast cancer, prostate cancer, and head and neck cancer. It has also been shown to have anti-inflammatory and immunomodulatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Properties

IUPAC Name

2-[[2-(2-fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O.ClH/c17-12-6-2-4-8-14(12)20-16-19-13-7-3-1-5-11(13)15(21-16)18-9-10-22;/h1-8,22H,9-10H2,(H2,18,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRJTJZBGAODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3F)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.